4-Chloro-2-nitro-DL-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

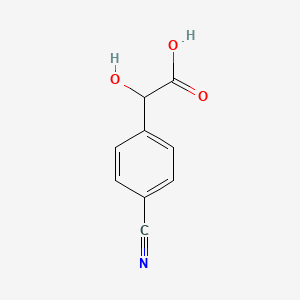

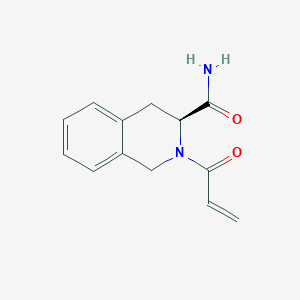

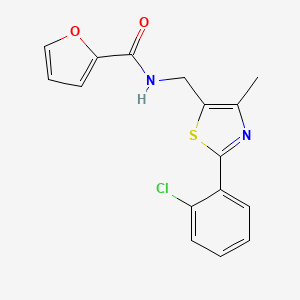

4-Chloro-2-nitro-DL-phenylalanine is a chemical compound with the molecular formula C9H9ClN2O4 . It is an artificially produced compound and is known to be an irreversible tryptophan hydroxylase inhibitor . It acts pharmacologically to deplete endogenous levels of serotonin .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-DL-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 244.63 .Physical And Chemical Properties Analysis

4-Chloro-2-nitro-DL-phenylalanine is a white to yellow solid . It has a molecular weight of 244.63 . The compound is stored at a temperature of +4°C .科学的研究の応用

Self-Assembling Behavior of Modified Aromatic Amino Acids

The research explores the self-assembling properties of phenylalanine derivatives, particularly focusing on 4-nitrophenylalanine (4NP). The introduction of the nitro group significantly alters the molecule's self-assembly, making 4NP an efficient gelator compared to native phenylalanine. The study utilizes various analytical techniques to understand the altered self-assembling patterns of 4NP in different solvents, providing insights into the molecule's behavior in polar aprotic and polar protic media (Singh et al., 2020).

Novel Amino Acid Azo Fe(II) Complexes

This research focuses on the interaction of amino acids, including DL-phenylalanine, with nitroso compounds to form new amino acid azo compounds. These compounds then interact with Fe(II) ions to form complexes, which have been characterized by various analytical methods. The study discusses the effects of pH and substituents on the stability and electrical properties of these azo Fe(II) complexes, providing valuable information on the structural and functional aspects of these novel compounds (Shaker & Adam, 2003).

De Novo Biosynthesis of Para-Nitro-L-Phenylalanine

The study presents a biosynthetic pathway for para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli, marking a significant step in producing this nitroaromatic amino acid from glucose. The biosynthesis process's optimization and the potential applications of pN-Phe in genetic code expansion and other biological applications are detailed, highlighting the versatility and value of this molecule in biotechnological contexts (Butler et al., 2021).

Gas-Phase Clusters Studies of Phenylalanine Derivatives

This research examines the behavior of gas-phase clusters of protonated methylamine with various phenylalanine (Phe) derivatives, including 4-chloro-l-phenylalanine and 4-nitro-l-phenylalanine. By combining IRMPD spectroscopy with electronic structure calculations, the study provides insights into the prevalent structures and the implications of different substituents on the behavior of these clusters (Kleisath et al., 2015).

Safety And Hazards

特性

IUPAC Name |

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMRKQAHHCMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitro-DL-phenylalanine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

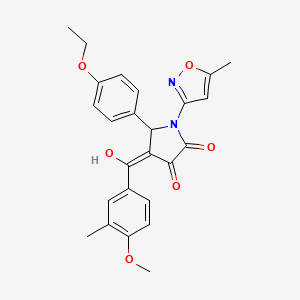

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)

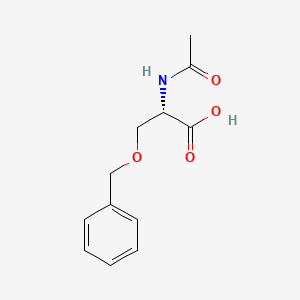

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)

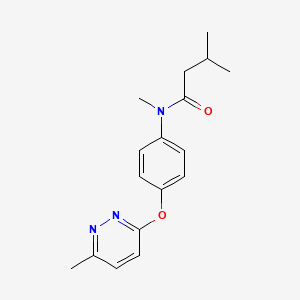

![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)